molecular formula C21H24O3 B12782303 cis-(+)-alpha-(1-Hydroxy-4-methylcyclohexyl)-(1,1'-biphenyl)-4-acetic acid CAS No. 85045-77-8

cis-(+)-alpha-(1-Hydroxy-4-methylcyclohexyl)-(1,1'-biphenyl)-4-acetic acid

Cat. No.: B12782303
CAS No.: 85045-77-8
M. Wt: 324.4 g/mol
InChI Key: BXFUVRWYFFKERN-UHFFFAOYSA-N
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Description

cis-(+)-alpha-(1-Hydroxy-4-methylcyclohexyl)-(1,1’-biphenyl)-4-acetic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexyl ring with a hydroxyl group and a methyl group, attached to a biphenyl acetic acid moiety. Its intricate structure makes it a subject of interest in synthetic organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-(+)-alpha-(1-Hydroxy-4-methylcyclohexyl)-(1,1’-biphenyl)-4-acetic acid typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor to form the cyclohexyl ring, followed by the introduction of the hydroxyl and methyl groups. The final step involves coupling the cyclohexyl derivative with biphenyl acetic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and advanced coupling reactions are employed to achieve efficient production. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

cis-(+)-alpha-(1-Hydroxy-4-methylcyclohexyl)-(1,1’-biphenyl)-4-acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The biphenyl moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

cis-(+)-alpha-(1-Hydroxy-4-methylcyclohexyl)-(1,1’-biphenyl)-4-acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-(+)-alpha-(1-Hydroxy-4-methylcyclohexyl)-(1,1’-biphenyl)-4-acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and biphenyl moiety play crucial roles in its binding affinity and activity. The compound may modulate enzymatic activity, receptor binding, or signal transduction pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • cis-4-methylcyclohexyl acetate
  • 2-(cis-1-Hydroxy-4-methylcyclohexyl)-2-phenylpropanoic acid

Uniqueness

cis-(+)-alpha-(1-Hydroxy-4-methylcyclohexyl)-(1,1’-biphenyl)-4-acetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a cyclohexyl ring with a biphenyl acetic acid moiety sets it apart from other similar compounds, making it a valuable subject of study in various scientific disciplines.

Properties

85045-77-8

Molecular Formula

C21H24O3

Molecular Weight

324.4 g/mol

IUPAC Name

2-(1-hydroxy-4-methylcyclohexyl)-2-(4-phenylphenyl)acetic acid

InChI

InChI=1S/C21H24O3/c1-15-11-13-21(24,14-12-15)19(20(22)23)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-10,15,19,24H,11-14H2,1H3,(H,22,23)

InChI Key

BXFUVRWYFFKERN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(C(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O)O

Origin of Product

United States

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